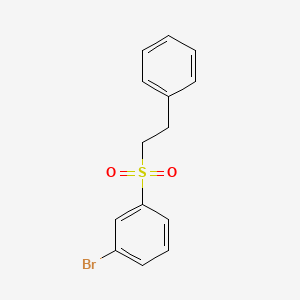
1-Bromo-3-(phenethylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(phenethylsulfonyl)benzene is an organic compound that belongs to the class of aromatic bromides. It consists of a benzene ring substituted with a bromine atom and a phenethylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-(phenethylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenethylsulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(phenethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in coupling reactions.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are sulfone derivatives.
Reduction: Major products are sulfide derivatives.
Coupling: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
1-Bromo-3-(phenethylsulfonyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(phenethylsulfonyl)benzene involves its interaction with various molecular targets. The bromine atom and the phenethylsulfonyl group contribute to its reactivity and ability to form covalent bonds with other molecules. In biological systems, the compound may interact with enzymes and proteins, leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler aromatic bromide with a single bromine atom on the benzene ring.
1-Bromo-3-nitrobenzene: Contains a nitro group instead of a phenethylsulfonyl group.
1-Bromo-3-methoxybenzene: Contains a methoxy group instead of a phenethylsulfonyl group.
Uniqueness
1-Bromo-3-(phenethylsulfonyl)benzene is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H13BrO2S |
|---|---|
Peso molecular |
325.22 g/mol |
Nombre IUPAC |
1-bromo-3-(2-phenylethylsulfonyl)benzene |
InChI |
InChI=1S/C14H13BrO2S/c15-13-7-4-8-14(11-13)18(16,17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Clave InChI |
CPGVGQPQIDUVTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCS(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)


![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
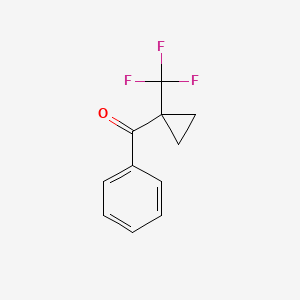
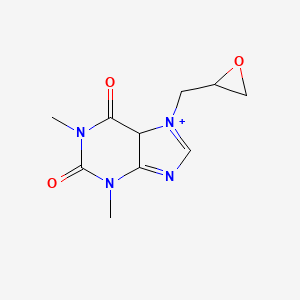


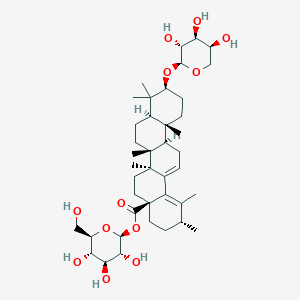

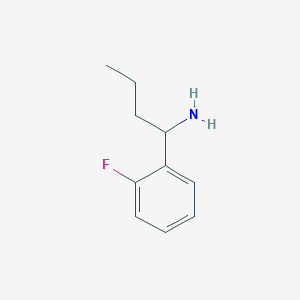
![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)

